molecular formula C15H11ClN2O2S B5623629 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide

Cat. No. B5623629
M. Wt: 318.8 g/mol
InChI Key: LWCNVEUBXPZIRG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be confirmed by various methods such as NMR, IR, and elemental analysis . Unfortunately, specific details about the molecular structure of “N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide” are not available in the retrieved resources.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Thiazole derivatives like N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide have been extensively studied for their pharmacological properties . They exhibit a wide range of biological activities, including:

Agriculture

In agriculture, compounds with antimicrobial properties are used to protect crops from bacterial and fungal diseases . N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide could be explored for:

Industrial Applications

Thiazole derivatives are known for their role in industrial applications, particularly in the synthesis of:

Biotechnology

In biotechnology, thiazole compounds are used for:

properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-9-13(10-4-6-11(16)7-5-10)17-15(21-9)18-14(19)12-3-2-8-20-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCNVEUBXPZIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide

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